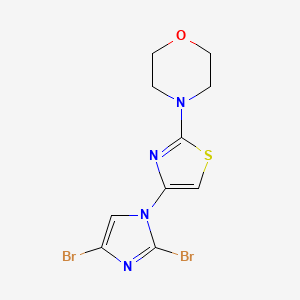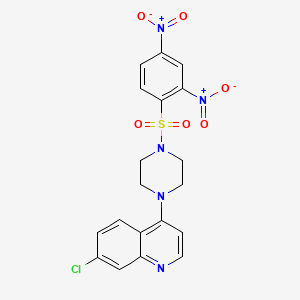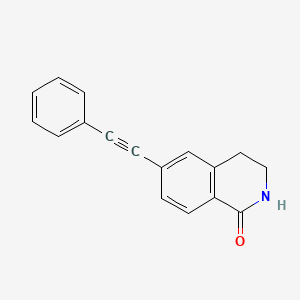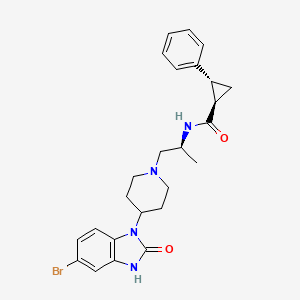![molecular formula C14H918FN4OS B611794 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene CAS No. 1206722-92-0](/img/structure/B611794.png)
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Vue d'ensemble
Description
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound that has garnered significant interest in the scientific community. This compound is notable for its unique structure, which includes a fluorine-18 isotope, making it particularly useful in various fields of research, including medicinal chemistry and radiopharmaceuticals.
Applications De Recherche Scientifique
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Particularly valuable in radiopharmaceuticals for positron emission tomography (PET) imaging due to the presence of the fluorine-18 isotope.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive isotope safely. Common reagents include fluorine-18 labeled precursors and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and the need for specialized facilities to handle radioactive materials. when produced, it is typically done in small batches under strict regulatory conditions to ensure safety and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Mécanisme D'action
The mechanism of action of 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific molecular targets. The fluorine-18 isotope allows for tracking and imaging within biological systems, making it useful for studying metabolic pathways and disease mechanisms. The compound can bind to specific receptors or enzymes, altering their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene: Similar structure but lacks the fluorine-18 isotope.
10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene: Lacks both the pyridine ring and the fluorine-18 isotope.
Uniqueness
The presence of the fluorine-18 isotope in 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene makes it unique, particularly for applications in PET imaging. This allows for non-invasive tracking and imaging of biological processes, providing valuable insights that are not possible with similar compounds lacking the radioactive isotope.
Propriétés
Numéro CAS |
1206722-92-0 |
|---|---|
Formule moléculaire |
C14H918FN4OS |
Poids moléculaire |
299.3139 |
Nom IUPAC |
Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-(fluoro-18F)-3-pyridinyl)-7-methoxy- |
InChI |
InChI=1S/C14H9FN4OS/c1-20-12-5-3-10-13(18-12)21-14-17-9(7-19(10)14)8-2-4-11(15)16-6-8/h2-7H,1H3/i15-1 |
Clé InChI |
CZEQPPMIFFXBLZ-HUYCHCPVSA-N |
SMILES |
COC1=CC=C2C(SC3=NC(C4=CC=C([18F])N=C4)=CN32)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
W-372 F-18. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)


![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)


